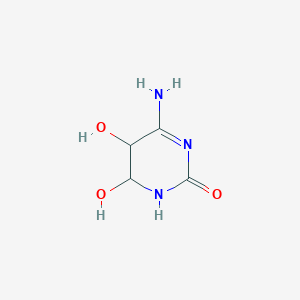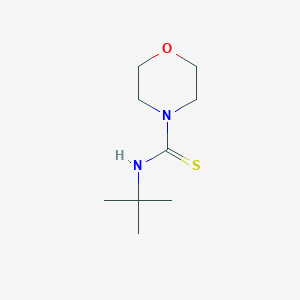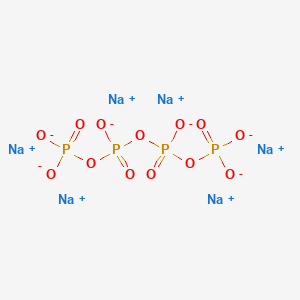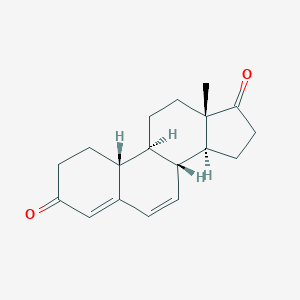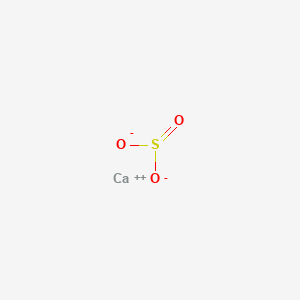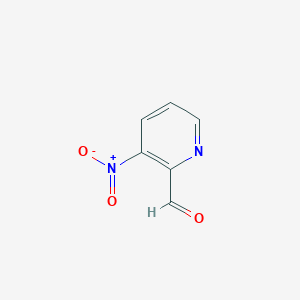
3-Nitropicolinaldehyde
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Nitropicolinaldehyde, such as 3-Nitrocinnamaldehyde, involves the protection of the aldehyde group and subsequent reactions like nitration and aldol condensation. Key steps include the use of benzaldehyde as a raw material, protection by ammonia, and formation through aldol condensation under specific conditions for optimal yield (Song Yan, 2014).
Molecular Structure Analysis
The molecular structure of nitro derivatives, including 3-Nitropicolinaldehyde, is significantly influenced by the nitro group's electron-withdrawing effects. This can impact the molecule's overall electron distribution, altering its chemical reactivity and interaction with other compounds.
Chemical Reactions and Properties
3-Nitropicolinaldehyde, similar to its derivatives, participates in various chemical reactions due to the presence of the aldehyde group and the nitro group. These functionalities enable it to undergo reactions such as nucleophilic addition and condensation. The nitro group also affects its acidity, reactivity towards metal ions, and chelation properties (Makoto Otomo & K. Kodama, 1973).
Scientific Research Applications
Analytical Reagent Applications : It has been explored as an analytical reagent. For example, picolinaldehyde derivatives, including 3-nitropicolinaldehyde, react with metal ions in slightly basic media to form colored chelates, useful in analytical chemistry (Otomo & Kodama, 1973).
Intermediate in Organic Synthesis : It serves as an important intermediate in organic synthesis. For instance, 3-nitrocinnamaldehyde, a derivative of 3-nitropicolinaldehyde, is used in the synthesis of various products for the chemicals industry, including fragrances in food and cosmetics (Song Yan, 2014).
Biochemical Research : In biochemical studies, compounds like 3-nitropropionate, related to 3-nitropicolinaldehyde, are used to investigate biological processes such as the inhibition of key enzymes in metabolic pathways (Francis et al., 2013).
Antimicrobial Activity : Derivatives of 3-nitropicolinaldehyde have been evaluated for their antimicrobial properties. Certain hydrazones derived from similar compounds have shown significant activity against Gram-positive bacteria and potential as antimicrobial drugs (Gobis et al., 2022).
Marine Chemistry : Its derivatives have been used in marine chemistry to study iron speciation and kinetics in seawater, aiding in understanding metal-organic interactions in marine environments (Witter & Luther, 1998).
Catalysis in Chemical Reactions : It plays a role in catalysis, for instance, in Michael reactions where it forms part of the reactants leading to the synthesis of valuable chemical compounds (Betancort & Barbas, 2001).
Biological Studies : Research on derivatives of 3-nitropicolinaldehyde contributes to understanding the growth of bacteria on nitroaliphatic acids, which has implications in environmental and agricultural sciences (Nishino et al., 2010).
Photorelease in Biological Experiments : Compounds derived from 3-nitropicolinaldehyde have been used in photorelease studies, particularly in the rapid release of bioactive molecules like amino acids in neurobiological research (Papageorgiou et al., 2004).
properties
IUPAC Name |
3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYBWXKTKFOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317137 | |
| Record name | 3-Nitropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropicolinaldehyde | |
CAS RN |
10261-94-6 | |
| Record name | 10261-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

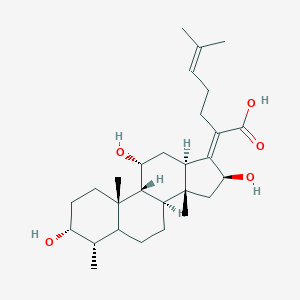

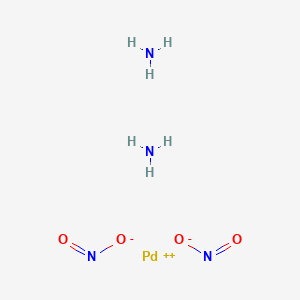
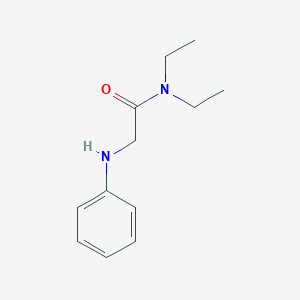
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
